Ethyl 3-{2-[6-(1-cyanopentylidene)cyclohexa-2,4-dien-1-yl]hydrazinyl}propanoate
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Overview
Description
Ethyl 3-{2-[6-(1-cyanopentylidene)cyclohexa-2,4-dien-1-yl]hydrazinyl}propanoate is a chemical compound with the molecular formula C17H23N3O2. It is known for its unique structure, which includes a hydrazinyl group attached to a cyclohexa-2,4-dien-1-yl ring, further connected to an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{2-[6-(1-cyanopentylidene)cyclohexa-2,4-dien-1-yl]hydrazinyl}propanoate typically involves the following steps:
Formation of the hydrazinyl intermediate: This step involves the reaction of a suitable hydrazine derivative with a cyclohexa-2,4-dien-1-yl precursor under controlled conditions.
Introduction of the cyanopentylidene group: The intermediate is then reacted with a cyanopentylidene reagent to form the desired hydrazinyl compound.
Esterification: Finally, the compound undergoes esterification with ethyl propanoate to yield the final product
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common techniques include:
Batch reactors: For controlled synthesis and monitoring of reaction conditions.
Continuous flow reactors: For large-scale production with consistent quality and efficiency
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{2-[6-(1-cyanopentylidene)cyclohexa-2,4-dien-1-yl]hydrazinyl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazinyl derivatives
Scientific Research Applications
Ethyl 3-{2-[6-(1-cyanopentylidene)cyclohexa-2,4-dien-1-yl]hydrazinyl}propanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 3-{2-[6-(1-cyanopentylidene)cyclohexa-2,4-dien-1-yl]hydrazinyl}propanoate involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. This compound may also interact with cellular pathways involved in signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-{2-[6-(1-cyanopentylidene)cyclohexa-2,4-dien-1-yl]hydrazinyl}butanoate: Similar structure with a butanoate ester group.
Ethyl 3-{2-[6-(1-cyanopentylidene)cyclohexa-2,4-dien-1-yl]hydrazinyl}acetate: Similar structure with an acetate ester group
Uniqueness
Ethyl 3-{2-[6-(1-cyanopentylidene)cyclohexa-2,4-dien-1-yl]hydrazinyl}propanoate is unique due to its specific hydrazinyl and cyanopentylidene groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
185390-15-2 |
---|---|
Molecular Formula |
C17H25N3O2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
ethyl 3-[2-[6-(1-cyanopentylidene)cyclohexa-2,4-dien-1-yl]hydrazinyl]propanoate |
InChI |
InChI=1S/C17H25N3O2/c1-3-5-8-14(13-18)15-9-6-7-10-16(15)20-19-12-11-17(21)22-4-2/h6-7,9-10,16,19-20H,3-5,8,11-12H2,1-2H3 |
InChI Key |
GPXGAUXXPSIHNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C1C=CC=CC1NNCCC(=O)OCC)C#N |
Origin of Product |
United States |
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